molecular formula C10H18O B13931169 3-Hepten-2-one, 3-ethyl-4-methyl- CAS No. 54244-90-5

3-Hepten-2-one, 3-ethyl-4-methyl-

Cat. No.: B13931169
CAS No.: 54244-90-5
M. Wt: 154.25 g/mol
InChI Key: PUHMMKUISPITSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hepten-2-one, 3-ethyl-4-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 3-ethyl-2-pentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of 3-Hepten-2-one, 3-ethyl-4-methyl- may involve the catalytic hydrogenation of precursor compounds. This process uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired ketone .

Chemical Reactions Analysis

Types of Reactions

3-Hepten-2-one, 3-ethyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hepten-2-one, 3-ethyl-4-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hepten-2-one, 3-ethyl-4-methyl- involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hepten-2-one, 3-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

54244-90-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-ethyl-4-methylhept-3-en-2-one

InChI

InChI=1S/C10H18O/c1-5-7-8(3)10(6-2)9(4)11/h5-7H2,1-4H3

InChI Key

PUHMMKUISPITSC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CC)C(=O)C)C

Origin of Product

United States

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